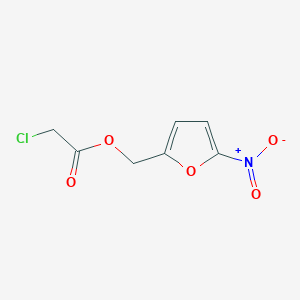
(5-Nitrofuran-2-yl)methyl 2-chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Nitrofuran-2-yl)methyl 2-chloroacetate: is a chemical compound with the molecular formula C₇H₆ClNO₅. It is a derivative of furan, a heterocyclic organic compound, and contains both nitro and chloro functional groups. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitrofuran-2-yl)methyl 2-chloroacetate typically involves the esterification of (5-nitrofuran-2-yl)methanol with chloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to achieve the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (5-Nitrofuran-2-yl)methyl 2-chloroacetate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding amides or thioesters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Ammonia (NH₃) or primary amines for amide formation; thiols (RSH) for thioester formation.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Amides or thioesters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-Nitrofuran-2-yl)methyl 2-chloroacetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of nitro and chloro functional groups on biological systems. It can be used in the development of bioactive molecules and as a probe in biochemical assays .
Medicine: Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties such as enhanced durability or resistance to degradation .
Wirkmechanismus
The mechanism of action of (5-Nitrofuran-2-yl)methyl 2-chloroacetate involves its interaction with biological molecules through its nitro and chloro functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the structure and function of target molecules .
Molecular Targets and Pathways:
Nitro Group: Reduction to reactive intermediates that can interact with DNA, proteins, and other cellular components.
Chloro Group: Nucleophilic substitution reactions with biomolecules, potentially altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
(5-Nitrofuran-2-yl)methanol: Similar structure but lacks the chloroacetate group.
2-Chloroacetylfuran: Contains the furan and chloroacetate groups but lacks the nitro group.
Nitrofurantoin: A well-known nitrofuran antibiotic with a different functional group arrangement.
Uniqueness: (5-Nitrofuran-2-yl)methyl 2-chloroacetate is unique due to the presence of both nitro and chloro functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
6628-60-0 |
|---|---|
Molekularformel |
C7H6ClNO5 |
Molekulargewicht |
219.58 g/mol |
IUPAC-Name |
(5-nitrofuran-2-yl)methyl 2-chloroacetate |
InChI |
InChI=1S/C7H6ClNO5/c8-3-7(10)13-4-5-1-2-6(14-5)9(11)12/h1-2H,3-4H2 |
InChI-Schlüssel |
KRWLBDULKGWLPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])COC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B12914525.png)
![Methyl 5-[(furan-3-carbonyl)amino]hexanoate](/img/structure/B12914527.png)
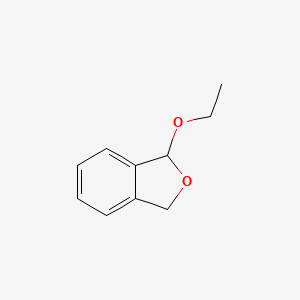
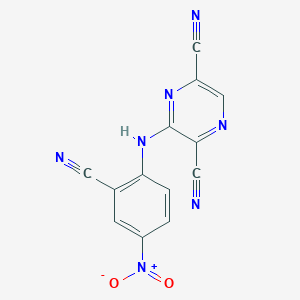
![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
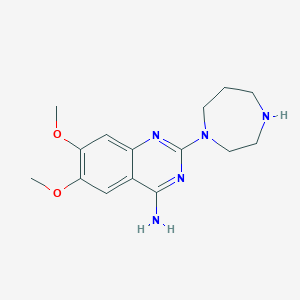
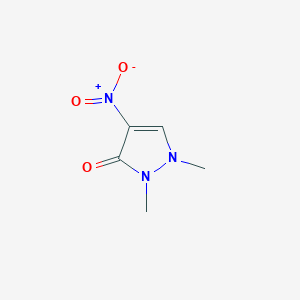
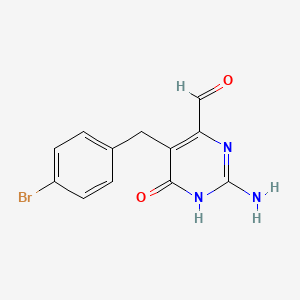
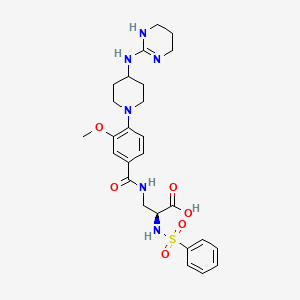
![5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12914573.png)

![Cyclohexanamine, 2-[(5-methyl-2-furanyl)methyl]-](/img/structure/B12914583.png)
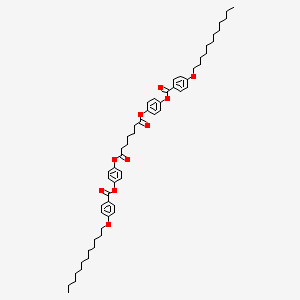
![Cyclohepta[b]pyrrole, 2-chloro-](/img/structure/B12914603.png)
